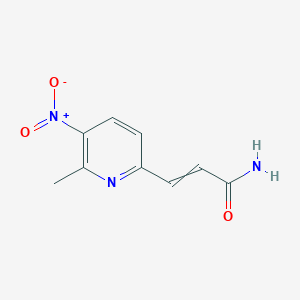
3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It is characterized by the presence of a nitro group on the pyridine ring and a propenamide moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the nitration of pyridine derivatives followed by subsequent functional group transformations. One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with SO2/HSO3– in water to yield 3-nitropyridine . The nitro group can be introduced at the desired position through a [1,5] sigmatropic shift.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration and subsequent functionalization of pyridine derivatives under controlled conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or other reducing agents like tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as ammonia (NH3) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)prop-2-enamide involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Shares the nitro group on the pyridine ring but lacks the propenamide moiety.
6-Methyl-3-nitropyridin-2-ol: Similar nitro and methyl groups but with a hydroxyl group instead of the propenamide moiety.
3-(6-Methyl-5-nitropyridin-2-yl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure with an additional nitrophenyl group.
Eigenschaften
CAS-Nummer |
89861-98-3 |
|---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C9H9N3O3/c1-6-8(12(14)15)4-2-7(11-6)3-5-9(10)13/h2-5H,1H3,(H2,10,13) |
InChI-Schlüssel |
UREGYQCKGVFONF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C=CC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


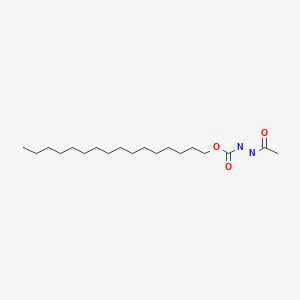
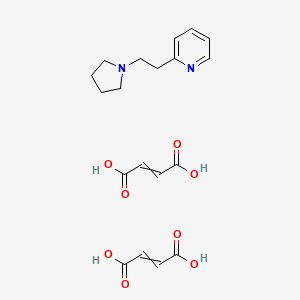

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
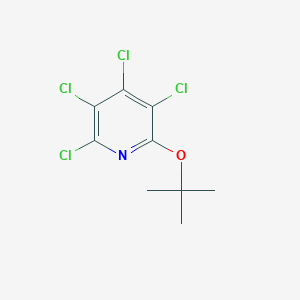
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
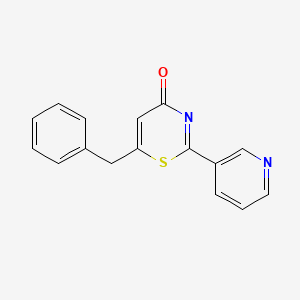
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)


